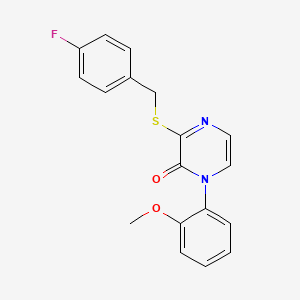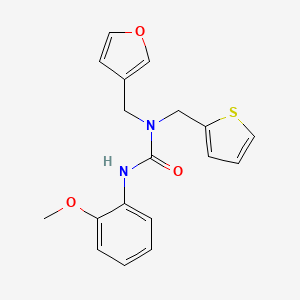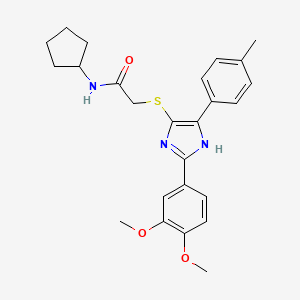![molecular formula C12H19NO B2514255 N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide CAS No. 2003860-22-6](/img/structure/B2514255.png)
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic amide that has a unique structure, which makes it an interesting molecule for researchers to study.5]octan-6-ylmethyl)prop-2-enamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide is not fully understood. However, researchers have found that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). This compound also inhibits the activity of various enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide in lab experiments is its potent antitumor activity. This compound can be used as a potential drug candidate for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which makes it difficult to produce in large quantities.
Orientations Futures
There are many future directions for research on N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide. One of the areas of research could be to investigate the mechanism of action of this compound in more detail. Another area of research could be to study the potential side effects of this compound and its safety profile. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for the treatment of cancer. Finally, researchers could investigate the potential use of this compound in other fields, such as material science or organic synthesis.
Méthodes De Synthèse
The synthesis of N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of spirocyclic amine with propargyl bromide in the presence of a base. This reaction results in the formation of N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide. Other methods for synthesizing this compound include the reaction of spirocyclic amine with propargyl alcohol or propargyl chloride.
Applications De Recherche Scientifique
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound has potent antitumor activity and can be used as a potential drug candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(spiro[2.5]octan-6-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11(14)13-9-10-3-5-12(6-4-10)7-8-12/h2,10H,1,3-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRFPKWPJHHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(CC1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)


![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)





